molecular formula C20H15ClFN5O3S B2464003 3-{[6-(3-fluorophenyl)pyrimidin-4-yl]oxy}-N,N-dipropylbenzamide CAS No. 1251593-40-4

3-{[6-(3-fluorophenyl)pyrimidin-4-yl]oxy}-N,N-dipropylbenzamide

Cat. No. B2464003
M. Wt: 459.88
InChI Key: IPWHZYXVMHEEGG-UHFFFAOYSA-N
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Description

3-{[6-(3-fluorophenyl)pyrimidin-4-yl]oxy}-N,N-dipropylbenzamide, also known as TAK-659, is a novel small molecule inhibitor that has gained significant attention in the field of cancer research due to its potential therapeutic applications. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling and is a key target in the treatment of B-cell malignancies.

Scientific Research Applications

Radiotherapy Enhancement and Cancer Treatment

A notable application of compounds similar to 3-{[6-(3-fluorophenyl)pyrimidin-4-yl]oxy}-N,N-dipropylbenzamide is in enhancing the efficacy of radiotherapy for cancer treatment. Studies have shown that derivatives of this compound, such as N-phenylpyrimidin-2-amine derivatives, significantly inhibited cell viability and increased the proportion of cells arrested at the G2/M phase of the cell cycle. These compounds, particularly PPA15, have been found to increase radiosensitivity, making them promising treatments to improve the effectiveness of radiotherapy in cancer patients (Jung et al., 2019).

Anticancer Properties

Compounds structurally similar to 3-{[6-(3-fluorophenyl)pyrimidin-4-yl]oxy}-N,N-dipropylbenzamide have been synthesized and studied for their anticancer properties. For instance, fluorinated coumarin–pyrimidine hybrids have shown significant cytotoxicity against human cancer cell lines, indicating their potential as anticancer agents (Hosamani et al., 2015).

Antimicrobial Activity

Certain derivatives have been synthesized with the intention of exploring their antimicrobial potential. For example, compounds bearing a fluorine atom in the benzoyl group have shown enhanced antimicrobial activity, suggesting their use in treating various bacterial and fungal infections (Desai et al., 2013).

Antifungal Activity

Pyrimidine derivatives containing an amide moiety have demonstrated notable antifungal activities against several pathogens, highlighting their potential as antifungal agents (Wu et al., 2021).

properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[8-(3-fluorophenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClFN5O3S/c1-30-16-6-5-13(10-15(16)21)24-17(28)11-27-20(29)26-8-7-23-19(18(26)25-27)31-14-4-2-3-12(22)9-14/h2-10H,11H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPWHZYXVMHEEGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SC4=CC=CC(=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClFN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[6-(3-fluorophenyl)pyrimidin-4-yl]oxy}-N,N-dipropylbenzamide

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